Bienvenue dans la boutique en ligne BenchChem!

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

HIV protease inhibitor synthesis Atazanavir Darunavir

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (CAS 150935-37-8), also known as Boc-D-Phe chloromethyl ketone (Boc-D-Phe-CMK), is a chiral α-aminochloroketone derived from D-phenylalanine featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This white solid (MW 297.78, C₁₅H₂₀ClNO₃) belongs to the class of halomethyl ketone protease inhibitor warheads, where the electrophilic chloromethyl ketone moiety enables covalent, irreversible modification of active-site residues in serine and cysteine proteases.

Molecular Formula C15H20ClNO3
Molecular Weight 297.779
CAS No. 150935-37-8
Cat. No. B586806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone
CAS150935-37-8
Molecular FormulaC15H20ClNO3
Molecular Weight297.779
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
InChIKeyJAKDNFBATYIEIE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (CAS 150935-37-8): Overview of a Chiral Chloromethyl Ketone Building Block for Antiviral Research and Synthesis


(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (CAS 150935-37-8), also known as Boc-D-Phe chloromethyl ketone (Boc-D-Phe-CMK), is a chiral α-aminochloroketone derived from D-phenylalanine featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group . This white solid (MW 297.78, C₁₅H₂₀ClNO₃) belongs to the class of halomethyl ketone protease inhibitor warheads, where the electrophilic chloromethyl ketone moiety enables covalent, irreversible modification of active-site residues in serine and cysteine proteases [1]. As a single-enantiomer (R-configuration, i.e., D-configuration) intermediate, it serves as a versatile synthetic building block for HIV protease inhibitor research and as a mechanistic probe for protease enzymology studies [2].

Why Generic Substitution Fails for (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone: Stereochemistry, Protecting Group, and Warhead Identity Cannot Be Interchanged


Chloromethyl ketone-based protease inhibitors and their synthetic intermediates are highly sensitive to stereochemical configuration at the α-carbon, the nature of the N-protecting group, and the halomethyl warhead identity, meaning that in-class analogs cannot be casually interchanged without altering downstream outcomes. The D-configuration (R) of compound (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone confers distinct protease binding preferences compared to the L-enantiomer, which is instead a commercial intermediate for the HIV drugs Atazanavir and Darunavir [1]. Furthermore, substitution of the Boc protecting group with Cbz alters deprotection chemistry, epimerization propensity during chain extension, and stereoselectivity during ketone reduction [2]. These three structural features—stereochemistry, protecting group, and warhead—collectively dictate which synthetic route is viable and which biological target is preferentially engaged.

Product-Specific Quantitative Evidence Guide for (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (CAS 150935-37-8)


Stereochemical Configuration Determines Divergent Application Pathways: D-Enantiomer as Protease Research Tool vs. L-Enantiomer as Commercial Drug Intermediate

The (3R)-D-enantiomer (CAS 150935-37-8) and the (3S)-L-enantiomer (CAS 102123-74-0) serve fundamentally different roles in the antiviral research and manufacturing ecosystem. The L-enantiomer is an established, commercially specified intermediate for the HIV protease inhibitors Atazanavir and Darunavir, marketed under the product category 'ANTI HIV INT' with a purity specification of 99.0% . The D-enantiomer, however, is not employed in these commercial drug synthesis routes and is instead utilized as a research tool for protease enzymology and HIV protease structure-activity relationship (SAR) studies [1]. In the synthesis of Atazanavir, the L-configured chloromethyl ketone (specifically Boc-L-Phe-CMK) is coupled with N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine via an SN2 reaction to furnish the key amino ketone intermediate with high yield and diastereoselectivity [2]. The D-enantiomer cannot substitute into this established route without yielding the incorrect diastereomer of the final drug substance.

HIV protease inhibitor synthesis Atazanavir Darunavir Enantiomer comparison Drug intermediate

N-Protecting Group Identity (Boc vs. Cbz) Dictates Epimerization Propensity During α-Chloroketone Synthesis via Sulfoxonium Ylide Chain Extension

When synthesizing α-chloroketones via the sulfoxonium ylide chain-extension method (a safer alternative to diazomethane-based Arndt-Eistert homologation), the choice of N-protecting group has a decisive impact on reaction outcome. Under identical conditions (dimethylsulfoxonium methylide, 0–25 °C, followed by HCl/THF), Cbz-protected amino acid methyl esters undergo clean conversion to the corresponding α-chloroketone without racemization, while the Boc-protected phenylalanine methyl ester is susceptible to epimerization at the α-carbon [1]. The J. Org. Chem. (2004) study explicitly notes that 'when the same protocol is applied to BOC-protected phenylalanine methyl ester, epimerization occurs so that the use of a more reactive aryl ester is required' to preserve stereochemical integrity [1]. This means that while compound (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone can be synthesized via alternative routes (e.g., via mixed anhydride activation and diazomethane, or via the Arndt-Eistert reaction from Boc-D-Phe), the popular diazomethane-free chain extension method carries an inherent epimerization risk specific to the Boc protecting group that is absent for Cbz analogs.

α-Chloroketone synthesis Boc vs. Cbz Epimerization Diazomethane-free synthesis Phenylalanine derivatives

Microbial Reduction of N-Protected α-Aminochloroketones: D- vs. L-Enantiomer as Substrate for Stereoselective Biocatalysis Towards HIV Protease Inhibitor Synthons

The Patel et al. (1997) study demonstrated that the L-enantiomer of N-Boc-α-aminochloroketone (i.e., (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester) undergoes highly stereoselective microbial reduction by Streptomyces nodosus SC 13149 to yield the corresponding chiral alcohol (1S,2R)-synthon with a reaction yield of 80%, optical purity of 99.8%, and diastereomeric purity of 99% [1]. This chiral alcohol intermediate was specifically prepared for the total synthesis of the HIV protease inhibitor BMS-186318 [1]. The D-enantiomer (i.e., compound (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone) would yield the opposite enantiomeric alcohol product under the same biocatalytic conditions, which is not compatible with the BMS-186318 synthesis pathway. This illustrates that the choice of starting enantiomer is not a trivial substitution but a critical determinant of which downstream drug candidate can be accessed.

Microbial reduction Biocatalysis HIV protease inhibitor synthon Streptomyces nodosus Chiral alcohol

Physicochemical Property Profile Differentiates Boc-D-Phe-CMK from Unprotected and Cbz-Protected Analogs: Implications for Solubility, Storage, and Downstream Processing

The Boc-D-Phe-CMK compound possesses a calculated LogP of 3.66 and a polar surface area (PSA) of 55.40 Ų, with a density of 1.1 ± 0.1 g/cm³ and a boiling point of 423.9 ± 40.0 °C (at 760 mmHg) . These properties distinguish it from the unprotected H-D-Phe-CMK (which has a free amine, higher aqueous solubility, and different chromatographic retention) and from the Cbz-protected analog (which has a larger hydrophobic benzyloxycarbonyl group, higher LogP, and distinct UV chromophore for HPLC detection). The compound is a white solid with a melting point range of approximately 118–122 °C and requires cold storage at 2–8 °C , a requirement shared with the L-enantiomer (also stored at 2–8 °C) . The LogP of 3.66 indicates moderate lipophilicity appropriate for reverse-phase HPLC purification (C18 column, acetonitrile/water gradient), making it readily separable from more polar unprotected derivatives or more lipophilic Cbz-protected species.

LogP Chromatographic behavior Storage stability Physicochemical properties Purification

Rh(III)-Catalyzed Diastereoselective Transfer Hydrogenation of α-Aminoalkyl Chloromethyl Ketones: Enantiomeric Catalyst Selection Enables Access to Either Diastereomer from Racemic or Single-Enantiomer Substrates

The Wang et al. (2020) study reported that Rh(III)-catalyzed transfer hydrogenation of α-aminoalkyl α′-chloromethyl ketones proceeds with up to 99% yield and up to 99:1 diastereomeric ratio (dr) to produce chiral 3-amino-1-chloro-2-hydroxy-4-phenylbutane derivatives, which are key intermediates for HIV protease inhibitors [1]. Critically, both diastereomers of the product can be efficiently accessed by using the two enantiomers of the Rh(III) catalyst [1]. This means that starting from enantiopure (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone, the choice of Rh(III) catalyst enantiomer determines whether the (1R,2R) or (1R,2S) reduction product is obtained. This contrasts with the biocatalytic approach (Evidence Item 3), where the enzyme is stereospecific and only a single diastereomer is accessible. The Rh(III) catalytic method thus offers synthetic flexibility that is not available with enzymatic reduction.

Rh(III) catalysis Diastereoselective hydrogenation Amino alcohol synthesis Catalyst enantiomer Chiral pool

Best Research and Industrial Application Scenarios for (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (CAS 150935-37-8)


HIV Protease Structure-Activity Relationship (SAR) Studies Requiring D-Configured P1-Phenylalanine Chloromethyl Ketone Warheads

For academic and pharmaceutical research groups conducting HIV-1 protease SAR studies, (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone serves as a D-configured P1-site warhead precursor [1]. Unlike the L-enantiomer, which is routed directly into commercial Atazanavir and Darunavir synthesis pipelines [2], the D-enantiomer enables exploration of the stereochemical requirements of the HIV-1 protease S1 binding pocket. Irreversible HIV-1 protease inhibition assay data available via BindingDB and ChEMBL confirm that compounds incorporating the chloromethyl ketone warhead exhibit measurable, concentration-dependent covalent modification of the protease active site [1]. This scenario is most appropriate when the research objective is comparative enzymology — specifically, comparing D-Phe vs. L-Phe P1-site occupancy.

Synthesis of (1R,2S)-Configured Amino Alcohol Intermediates via Chemical or Enzymatic Reduction for Non-Atazanavir HIV Protease Inhibitor Scaffolds

The chloromethyl ketone carbonyl group of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone can be reduced to yield (1R,2S)- or (1R,2R)-configured amino alcohols, depending on the reducing agent or catalyst enantiomer selected [1][2]. While the L-enantiomer is established for (1S,2R)-alcohol production via S. nodosus biocatalysis (80% yield, 99.8% ee) en route to BMS-186318 [2], the D-enantiomer fills a complementary niche: it is the appropriate starting material when the target is the (1R,2S)-alcohol, which is the core of a different subset of HIV protease inhibitor chemotypes. The Rh(III)-catalyzed transfer hydrogenation method of Wang et al. (2020), achieving up to 99:1 dr, provides a chemically flexible route to either diastereomer from this single-enantiomer substrate [1].

Protease Mechanistic Probes: Irreversible Covalent Labeling of Serine and Cysteine Protease Active Sites Using a D-Configured Phenylalanine Scaffold

Chloromethyl ketones derived from D-amino acids are employed as active-site-directed irreversible inhibitors and affinity labels for serine and cysteine proteases [1]. The D-configuration of the phenylalanine-derived chloromethyl ketone confers resistance to degradation by endogenous L-specific aminopeptidases, thereby enhancing the stability of the probe in complex biological matrices. This property is particularly valuable for chemical biology applications (activity-based protein profiling, ABPP) and for crystallographic studies where covalent enzyme-inhibitor complexes are required for structural determination. Procurement of the D-enantiomer (rather than the more commercially abundant L-enantiomer) is specifically warranted when the intended target protease exhibits stereospecific preference for D-amino acid recognition elements.

Solid-Phase Peptide Synthesis (SPPS) Incorporating a C-Terminal Electrophilic Warhead: Boc-D-Phe-CMK as a Solution-Phase Precursor to Peptidyl Chloromethyl Ketones

The Boc protecting group of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone is compatible with standard Boc-strategy solid-phase peptide synthesis workflows, where acid-labile deprotection (TFA) is employed after peptide chain assembly [1]. In contrast, Cbz-protected analogs require hydrogenolysis conditions (H₂/Pd-C) that may reduce the chloromethyl ketone warhead. Boc-D-Phe-CMK thus serves as a solution-phase precursor that can be deprotected and subsequently coupled to a growing peptide chain via the liberated amine, introducing a covalent warhead at the P1 position. This strategy is reported in the synthesis of tripeptide chloromethyl ketone inhibitors such as Boc-Ala-Gly-Phe-CMK and Boc-Gly-Leu-Phe-CMK, which were structurally characterized in complex with Streptomyces griseus protease B [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.